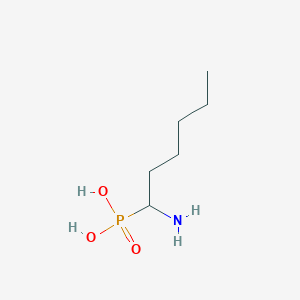

1-aminohexylphosphonic Acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-aminohexylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO3P/c1-2-3-4-5-6(7)11(8,9)10/h6H,2-5,7H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMTWOKJHVPSLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370060 | |

| Record name | 1-aminohexylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109638-78-0 | |

| Record name | 1-aminohexylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-Aminohexylphosphonic Acid (CAS 109638-78-0)

A Framework for Synthesis, Characterization, and Application

Disclaimer: Detailed experimental data, including specific reaction yields, comprehensive spectral analyses, and biological activity profiles for 1-aminohexylphosphonic acid (CAS 109638-78-0), are not extensively reported in publicly accessible scientific literature. This guide is therefore constructed as an expert framework for researchers, providing chemically sound, generalized protocols and characterization principles based on established methods for the synthesis and analysis of α-aminophosphonic acids. All protocols should be regarded as starting points requiring experimental optimization.

Introduction and Molecular Overview

This compound is an organophosphorus compound belonging to the class of α-aminophosphonic acids. These molecules are structural analogs of natural α-amino acids, in this case, norleucine, where the carboxylic acid group is replaced by a phosphonic acid moiety. This substitution imparts significant changes in physicochemical properties, including geometry, acidity, and resistance to enzymatic hydrolysis, making α-aminophosphonic acids a class of compounds with considerable interest in medicinal chemistry and drug development.[1] They are often investigated as enzyme inhibitors, with applications as antibacterial, antiviral, and antineoplastic agents.[1][2]

The core structure features a chiral center at the α-carbon, bonded to an amino group, a hydrogen atom, a pentyl side chain, and the phosphonic acid group.

Table 1: Core Compound Properties

| Property | Value | Source |

| CAS Number | 109638-78-0 | [3] |

| Molecular Formula | C₆H₁₆NO₃P | [3] |

| Molecular Weight | 181.17 g/mol | [3] |

| Canonical SMILES | CCCCCC(N)P(=O)(O)O | |

| Product Family | Bioactive Small Molecules | [3] |

Synthesis Pathway: A Generalized Protocol

The synthesis of α-aminoalkylphosphonic acids can be achieved through various methods. One of the most common and robust is a variation of the Kabachnik–Fields reaction or a related multicomponent reaction involving an aldehyde, an amine source, and a phosphorus reagent. The following protocol is a generalized procedure adapted from Soroka's protocol for similar compounds, using hexanal as the starting aldehyde.[4]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via a one-pot reaction of hexanal, acetamide, and phosphorus trichloride, followed by hydrolysis.

Materials:

-

Hexanal (C₆H₁₂O)

-

Acetamide (CH₃CONH₂)

-

Acetyl Chloride (CH₃COCl)

-

Phosphorus Trichloride (PCl₃)

-

Glacial Acetic Acid

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Dowex 50W X8 resin (or similar strong cation-exchange resin)

-

Ethanol

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet, charge glacial acetic acid.

-

Reagent Addition: While stirring, add acetamide and acetyl chloride to the flask. Cool the mixture in an ice bath.

-

Phosphorus Addition: Add phosphorus trichloride dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Aldehyde Addition: After the addition of PCl₃ is complete, add hexanal dropwise, ensuring the temperature remains controlled.

-

Reaction Progression: Once all reagents are added, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, then heat to 60-70 °C for 4-6 hours. Monitor the reaction by TLC or ³¹P NMR if possible.

-

Hydrolysis: After cooling the reaction mixture, carefully add concentrated HCl. Heat the mixture to reflux (approx. 110 °C) for 6-12 hours to hydrolyze the intermediate N-acetyl derivative and any phosphonous species.

-

Work-up and Isolation:

-

Cool the mixture and remove the volatile components under reduced pressure.

-

Dissolve the resulting residue in deionized water.

-

Apply the aqueous solution to a column packed with Dowex 50W X8 resin (H⁺ form).

-

Wash the column thoroughly with deionized water to remove inorganic salts and impurities.

-

Elute the desired product with an aqueous ammonia solution (e.g., 2 M NH₄OH).

-

Collect the fractions and monitor for the presence of the product using a ninhydrin test.

-

-

Final Product: Combine the product-containing fractions, evaporate the solvent under reduced pressure, and recrystallize the resulting solid from a water/ethanol mixture to yield this compound as a white solid.

Causality Note: The use of acetamide and acetyl chloride in situ generates a reactive N-acetyl species. Phosphorus trichloride serves as the phosphorus source. The final, harsh acid hydrolysis is crucial for removing the N-acetyl protecting group to yield the free α-aminophosphonic acid.[4] Ion-exchange chromatography is a standard and effective method for purifying amino acids and their analogs from reaction mixtures.

Analytical Characterization Framework

Confirmation of the structure and purity of the synthesized this compound is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be employed.

NMR Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this compound, ¹H, ¹³C, and ³¹P NMR spectra should be acquired.

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Justification & Notes |

| ¹H NMR | ~0.9 | Triplet (t) | -CH₃ (C6) | Terminal methyl group of the hexyl chain. |

| ~1.3-1.8 | Multiplet (m) | -CH₂- (C3, C4, C5) | Overlapping signals from the methylene groups of the hexyl chain. | |

| ~1.9-2.2 | Multiplet (m) | -CH₂- (C2) | Methylene group adjacent to the chiral center, may show complex splitting. | |

| ~3.0-3.5 | Doublet of Triplets (dt) or Multiplet (m) | α-CH (C1) | Chiral proton coupled to the adjacent -CH₂- group and the phosphorus atom. The exact shift and multiplicity depend on pH and solvent. | |

| ¹³C NMR | ~14 | Singlet | -CH₃ (C6) | Terminal methyl carbon. |

| ~22-35 | Multiple Singlets | -CH₂- (C2, C3, C4, C5) | Methylene carbons of the hexyl chain. The C2 carbon will be distinct from the others. | |

| ~50-60 | Doublet | α-CH (C1) | The α-carbon signal will be split into a doublet due to one-bond coupling with the phosphorus atom (¹J_CP).[5] | |

| ³¹P NMR | ~10-25 | Singlet (proton-decoupled) | -P(O)(OH)₂ | The chemical shift of phosphonic acids is highly dependent on pH.[6][7] A proton-coupled spectrum would show complex multiplicity due to coupling with the α-CH and P-OH protons. |

Experimental Note: NMR spectra of aminophosphonic acids are typically run in D₂O or DMSO-d₆. Chemical shifts, particularly for the α-CH proton and the ³¹P nucleus, are sensitive to the pH of the solution due to the protonation states of the amino and phosphonic acid groups.[6] It is advisable to record spectra at a defined pD.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound. Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile molecule.

-

Expected Ion (Positive Mode): [M+H]⁺ = 182.0940 m/z

-

Expected Ion (Negative Mode): [M-H]⁻ = 180.0795 m/z

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, which provides a high degree of confidence in the product's identity.

Potential Biological Activity and Applications

While specific biological data for this compound is scarce, the broader class of α-aminophosphonic acids are well-known bioactive molecules.[1] Their primary mechanism of action is often through the competitive inhibition of enzymes that process α-amino acids.[8]

Potential Applications for Investigation:

-

Enzyme Inhibition: As a structural analog of norleucine, this compound could be a potential inhibitor of enzymes that recognize norleucine or other long-chain aliphatic amino acids as substrates. This could include various aminotransferases or synthetases.[9] The phosphonic acid group can mimic the tetrahedral transition state of peptide bond hydrolysis, making it a candidate inhibitor for peptidases.[1]

-

Antibacterial Agents: Some aminophosphonic acids, like Alafosfalin (L-Ala-L-Ala(P)), inhibit bacterial cell wall biosynthesis by targeting enzymes such as alanine racemase.[10][11] this compound could be screened for activity against a panel of bacterial strains.

-

Herbicidal/Antifungal Activity: The disruption of essential amino acid metabolic pathways is a known mechanism for herbicides and antifungals.[2]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound should be consulted. However, based on data for analogous compounds like 1-aminoethylphosphonic acid, the following general precautions are advised:[12][13]

-

Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.

-

Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

References

A comprehensive list of references used to construct this technical framework is provided below.

References

-

PubChem. (S)-(1-aminoethyl)phosphonic acid. National Center for Biotechnology Information. Retrieved from: [Link]

-

PubChem. 1-Aminoethylphosphonic acid, (R)-. National Center for Biotechnology Information. Retrieved from: [Link]

- Atherton, F. R., Hall, M. J., Hassall, C. H., Lambert, R. W., Lloyd, W. J., & Ringrose, P. S. (1986). Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid. Journal of medicinal chemistry, 29(1), 29–40.

- Głowacki, Z., & Gancarz, R. (1989). 13 C NMR spectra of amino-alkylphosphonic acids. Magnetic Resonance in Chemistry, 27(9), 897-899.

- Głowacki, Z., & Gancarz, R. (1989). 13 C NMR spectra of amino-alkylphosphonic acids. Magnetic Resonance in Chemistry.

- Lejczak, B., & Kafarski, P. (1988). Metabolism of 1-aminoethylphosphinate generates acetylphosphinate, a potent inhibitor of pyruvate dehydrogenase. Biochemistry, 27(1), 351-358.

- Sot, B., Sancelme, M., Pol-Fachin, L., et al. (2006). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. Magnetic Resonance in Chemistry, 44(10), 934-941.

-

The Royal Society of Chemistry. Supplementary Information. Retrieved from: [Link]

- Van Der Knaap, T. A., & De Jager, P. A. (1982).

-

PubChem. 1-(Aminoethyl)phosphonic acid. National Center for Biotechnology Information. Retrieved from: [Link]

- Li, Y., & Raushel, F. M. (2007). Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. Tetrahedron, 63(37), 9110-9115.

-

CP Lab Safety. This compound, 1 mg. Retrieved from: [Link]

-

ResearchGate. 31P NMR spectra of reactions with purified aminoalkylphosphonate... Download Scientific Diagram. Retrieved from: [Link]

-

ResearchGate. The structure of (1-amino-1-cyclohexyl) phosphonic acid. Scheme: P, green. Download Scientific Diagram. Retrieved from: [Link]

-

University of Ottawa. 31 Phosphorus NMR. Retrieved from: [Link]

- Wróblewski, A. E., & Głowacka, I. E. (2022). Deamination of 1-Aminoalkylphosphonic Acids: Reaction Intermediates and Selectivity. Molecules, 27(24), 8878.

-

NP-MRD. 13C NMR Spectrum (1D, 50 MHz, dmso, predicted) (NP0043940). Retrieved from: [Link]

- Orsini, F., Sello, G., & Sisti, M. (2010). Aminophosphonic acids and derivatives. Synthesis and biological applications. Current medicinal chemistry, 17(3), 264–289.

- Ordóñez, M., Rojas-Cabrera, H., & Cativiela, C. (2016). Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. Molecules, 21(9), 1160.

-

University of Leeds. Enzyme inhibitors. Retrieved from: [Link]

-

ResearchGate. (PDF) SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME alpha-AMINOPHOSPHONATES. Retrieved from: [Link]

- El-Gazzar, M. G., Sayed, M. A., & Youssef, A. M. (2019). Synthesis and Antibacterial Activity of Novel Cyclic α-Aminophsophonates. Journal of Heterocyclic Chemistry, 56(12), 3328-3335.

-

Oregon State University. 13C NMR Chemical Shifts. Retrieved from: [Link]

-

eGyanKosh. ENZYME INHIBITION. Retrieved from: [Link]

-

Chemistry Stack Exchange. 1H NMR of phosphonic acid. Retrieved from: [Link]

-

ResearchGate. 1 H NMR spectrum of the compound 1. Download Scientific Diagram. Retrieved from: [Link]

-

Semantic Scholar. Table III from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Retrieved from: [Link]

-

NIST. Methylphosphonic acid. NIST WebBook. Retrieved from: [Link]

Sources

- 1. Aminophosphonic acids and derivatives. Synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. calpaclab.com [calpaclab.com]

- 4. Deamination of 1-Aminoalkylphosphonic Acids: Reaction Intermediates and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13 C NMR spectra of amino-alkylphosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academics.su.edu.krd [academics.su.edu.krd]

- 9. Metabolism of 1-aminoethylphosphinate generates acetylphosphinate, a potent inhibitor of pyruvate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (S)-(+)-1-氨基乙基膦酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 1-Aminoethylphosphonic acid, (R)- | C2H8NO3P | CID 185992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1-(Aminoethyl)phosphonic acid | C2H8NO3P | CID 97709 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mechanism of action of 1-aminohexylphosphonic acid as a transition state analog

Topic: Mechanism of Action of 1-Aminohexylphosphonic Acid as a Transition State Analog Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (Ahp) is the phosphonic acid analogue of the non-proteinogenic amino acid Norleucine . It functions as a Transition State Analog (TSA) inhibitor, primarily targeting metallopeptidases such as Leucine Aminopeptidase (LAP) .

While the branched-chain analogue (Leucine-phosphonic acid) acts as a nanomolar inhibitor, the straight-chain Ahp exhibits moderate potency (

Structural Basis of Inhibition[2]

The Transition State Mimicry

The core principle of Ahp's efficacy lies in its ability to mimic the high-energy intermediate of peptide bond hydrolysis.[1]

-

Substrate (Ground State): The scissile peptide bond contains a planar carbonyl carbon (

hybridized). -

Transition State (Catalytic): During hydrolysis, a nucleophilic water molecule attacks the carbonyl, forming a metastable tetrahedral gem-diolate intermediate (

hybridized). -

Inhibitor (Ahp): The phosphonate group (

) is inherently tetrahedral (

The "Zinc Trap" Mechanism

Leucine Aminopeptidase contains a binuclear metal center (usually

| Interaction Site | Substrate Role | Ahp Inhibitor Role |

| N-Terminus | Coordinated to Zn2 to position substrate. | Amino group ( |

| Carbonyl Oxygen | Polarized by Zn1 to facilitate nucleophilic attack. | Phosphoryl Oxygen (O1) bridges both Zn1 and Zn2, displacing the catalytic water/hydroxide. |

| Scissile Bond | Cleaved by nucleophilic attack. | C-P Bond is chemically inert to hydrolysis, permanently occupying the active site. |

Molecular Mechanism & Kinetics[1]

Binding Kinetics

Ahp typically follows a competitive inhibition model but may exhibit slow-binding kinetics , a hallmark of potent TSAs. This occurs because the enzyme must undergo a conformational change to accommodate the rigid tetrahedral phosphonate, effectively "locking" the inhibitor in place.

- : Initial collision complex.

- : Isomerized, tight-binding complex (The "Zinc Trap").

Structure-Activity Relationship (SAR): The Norleucine Anomaly

While Ahp is a TSA, its potency is significantly lower than its branched counterpart, Leucine-phosphonic acid (LeuP).

-

LeuP (

): The isobutyl side chain perfectly fills the hydrophobic S1 pocket of LAP. -

Ahp (

): The straight n-hexyl chain of Norleucine is too long and lacks the specific shape complementarity required for optimal van der Waals packing in the S1 pocket. This steric mismatch results in an entropy penalty, reducing binding affinity despite the strong electrostatic interactions of the phosphonate headgroup.

Pathway Visualization

The following diagram illustrates the mechanistic divergence between natural substrate hydrolysis and Ahp inhibition.

Figure 1: Mechanistic divergence. The substrate passes through a transient tetrahedral state, while Ahp mimics this state but traps the enzyme in a stable, non-reactive complex.

Experimental Protocols

Synthesis of this compound

Method: Kabachnik-Fields Reaction (Three-component condensation).

Reagents:

-

Hexanal (Aldehyde source)

-

Diethyl phosphite

-

Ammonia (or Benzylamine for protected route)

Protocol:

-

Condensation: Mix hexanal (1.0 eq) with diethyl phosphite (1.0 eq) and ammonia in ethanol. Reflux for 4-6 hours.

-

Hydrolysis: The resulting diethyl ester is hydrolyzed using 6M HCl under reflux for 12 hours to yield the free phosphonic acid.

-

Purification: Recrystallize from ethanol/water.

-

Verification:

NMR should show a singlet around 15-20 ppm (relative to

Enzyme Kinetic Assay ( Determination)

To validate Ahp as an inhibitor, you must determine the inhibition constant (

Materials:

-

Enzyme: Cytosolic Leucine Aminopeptidase (porcine kidney or bovine lens), ~5 nM final concentration.

-

Substrate: L-Leucine-p-nitroanilide (L-Leu-pNA). Hydrolysis releases p-nitroaniline (yellow,

). -

Buffer: 50 mM Tris-HCl, pH 8.5, containing 1 mM

(activator).

Workflow:

Figure 2: Kinetic assay workflow for determining the inhibition constant (

Data Analysis:

-

Measure initial velocity (

) for each inhibitor concentration -

Plot

vs -

The intersection point gives

(for competitive inhibition). -

Expected Result:

.

References

-

Burley, S. K., et al. (1991). "Structure of the leucine aminopeptidase complex with L-leucinephosphonic acid." Journal of Molecular Biology. Link

-

Pícha, J., et al. (2011).[2] "Unusual activity pattern of leucine aminopeptidase inhibitors based on phosphorus containing derivatives of methionine and norleucine."[2][3] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Giannousis, P. P., & Bartlett, P. A. (1987).[4] "Phosphorus amino acid analogues as inhibitors of leucine aminopeptidase." Journal of Medicinal Chemistry. Link

-

Drag, M., et al. (2005).[5] "alpha-Aminoalkylphosphonates as a tool in experimental optimisation of P1 side chain shape of potential inhibitors in S1 pocket of leucine- and neutral aminopeptidases." European Journal of Medicinal Chemistry. Link

-

Sträter, N., & Lipscomb, W. N. (1995). "Transition state analogue L-leucinephosphonic acid bound to bovine lens leucine aminopeptidase: X-ray structure at 1.65 A resolution in a new crystal form." Biochemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unusual activity pattern of leucine aminopeptidase inhibitors based on phosphorus containing derivatives of methionine and norleucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Inhibition of aminopeptidases by aminophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alpha-Aminoalkylphosphonates as a tool in experimental optimisation of P1 side chain shape of potential inhibitors in S1 pocket of leucine- and neutral aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of alpha-aminophosphonic acids in metalloproteases

Targeting the Active Site: A Technical Guide to -Aminophosphonic Acids in Metalloproteases

Executive Summary

This technical guide details the utility of

The Mechanistic Basis: Transition State Mimicry

The efficacy of

The "Zinc Trap"

Diagram: Hydrolysis vs. Inhibition

The following diagram illustrates the structural congruity between the natural transition state and the

Caption: The

Structure-Activity Relationship (SAR)

Designing a potent

| Structural Feature | Design Requirement | Mechanistic Impact |

| Phosphonate Group | Must be free acid or mono-ester | Coordinates |

| Protonated ( | Forms H-bonds with active site residues; mimics N-terminus. | |

| Stereochemistry | Most mammalian proteases prefer | |

| Side Chain ( | Hydrophobic/Bulky (e.g., Benzyl, Isobutyl) | Targets the |

Synthetic Workflow: The Kabachnik-Fields Reaction

The most robust method for synthesizing

Protocol Overview

-

Reagents: Primary amine (1 eq), Aldehyde (1 eq), Diethyl phosphite (1 eq).[5]

-

Catalyst: Lewis acid (e.g.,

or simple reflux in Toluene). -

Hydrolysis: The resulting ester is hydrolyzed using

to yield the free phosphonic acid.

Caption: Step-by-step synthetic pathway from raw materials to the active pharmaceutical ingredient.

Experimental Protocol: Enzymatic Assay (Aminopeptidase N)

Objective: Determine the inhibition constant (

Reagents

-

Buffer:

Tris-HCl, pH 7.2, containing -

Substrate:

L-Leu-pNA (dissolved in DMSO). -

Enzyme: Porcine Kidney Aminopeptidase N (Sigma/Merck).

-

Inhibitor:

-APA stock solution (water/DMSO).

Step-by-Step Methodology

-

Preparation: In a 96-well microplate, add

of Buffer. -

Inhibitor Addition: Add

of Inhibitor at varying concentrations ( -

Enzyme Addition: Add

of APN enzyme solution. -

Pre-Incubation (Critical): Incubate for 15-30 minutes at 37°C. Note: This allows the slow-binding phosphonate to reach equilibrium with the active site.

-

Initiation: Add

of Substrate (L-Leu-pNA). -

Measurement: Monitor Absorbance (

) kinetically every 30 seconds for 10 minutes.

Data Analysis: Determining

To validate the mechanism, do not rely solely on

-

Plot

(y-axis) vs. -

Perform this at two different Substrate concentrations (

and -

The intersection point of the lines gives

(for competitive inhibition).

Validation Check: If the lines are parallel, the inhibition is non-competitive (rare for

References

-

Oleksyszyn, J., & Powers, J. C. (1991). Irreversible inhibition of serine proteases by peptide derivatives of alpha-aminoalkylphosphonic acid diphenyl esters. Biochemistry.[2][6][7][8]

-

Kafarski, P., & Lejczak, B. (2001). Biological activity of aminophosphonic acids.[7][9][10][11][12][13][14][15][16] Phosphorus, Sulfur, and Silicon and the Related Elements.[8]

-

Mucha, A., Drag, M., Dalton, J. P., & Kafarski, P. (2010). Metallo-aminopeptidase inhibitors.[12] Biochimie.[2][6]

-

Drag, M., et al. (2005). Activity profiling of human aminopeptidases using a library of alpha-aminophosphonic acids. Bioorganic & Medicinal Chemistry.[5][7][8][9][10][13]

-

Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik-Fields Reaction: Synthetic Potential and the Mechanism.[3][4][10] Russian Chemical Reviews.

Sources

- 1. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. preprints.org [preprints.org]

- 5. Relationship between Structure and Antibacterial Activity of α-Aminophosphonate Derivatives Obtained via Lipase-Catalyzed Kabachnik−Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A radiochemical assay for aminopeptidase N - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Novel alpha-aminophosphonic acids. Design, characterization, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kabachnik-Fields Reaction [organic-chemistry.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Aminopeptidase N - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Evolution of Phosphonic Leucine Aminopeptidase Inhibitors: From Natural Products to Structure-Based Design

An In-depth Technical Guide

Abstract: Leucine aminopeptidases (LAPs) are critical metalloenzymes involved in the final stages of protein degradation and the regulation of bioactive peptides. Their roles in various physiological and pathological processes, including cancer progression and immune modulation, have established them as significant therapeutic targets. This technical guide provides a comprehensive overview of the history and development of LAP inhibitors, with a specific focus on the evolution from early natural product inhibitors to the rational design of potent phosphonic acid-based compounds. We will explore the mechanistic basis for their inhibitory activity, delve into the structure-activity relationships that govern their potency and selectivity, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this important class of enzyme inhibitors.

The Therapeutic Rationale: Why Target Leucine Aminopeptidases?

Aminopeptidases are exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1][2] These enzymes are ubiquitous and play essential roles in a wide array of biological processes, from protein digestion in the gastrointestinal tract to the modulation of peptide hormones and immune responses.[1][2][3] Leucine aminopeptidases (LAPs), a subset of this family, show a preference for cleaving N-terminal leucine residues but often exhibit broad substrate specificity.[2]

The dysregulation of LAP activity is implicated in several diseases. In oncology, for instance, elevated levels of certain aminopeptidases on the surface of cancer cells are associated with tumor growth, invasion, and metastasis.[1] They are also involved in modulating the activity of cytokines and chemokines, making them relevant targets in inflammatory and autoimmune diseases.[1] This multifaceted involvement in pathophysiology has driven the search for potent and selective inhibitors.

The Benchmark Inhibitor: The Discovery of Bestatin

The field of aminopeptidase inhibition was significantly advanced by the discovery of Bestatin (Ubenimex). Isolated in 1976 by Umezawa and colleagues from the culture broth of Streptomyces olivoreticuli, Bestatin is a natural dipeptide analogue, (2S,3R)-3-amino-2-hydroxy-4-phenylbutyryl-L-leucine.[4][5]

Bestatin proved to be a potent, competitive inhibitor of LAPs and aminopeptidase B.[4][5] Its discovery was pivotal, not only because it provided a powerful research tool but also because it demonstrated significant biological activity in vivo. Bestatin exhibited antitumor effects in murine models and was found to act as an immunomodulator, enhancing T-cell and macrophage activity.[4] This led to its clinical use, particularly as an adjunct in cancer therapy, to prolong survival in patients with acute non-lymphocytic leukemia.[4]

While groundbreaking, Bestatin is not perfectly selective, inhibiting multiple aminopeptidases.[3] This lack of selectivity, coupled with a desire for improved potency, spurred the development of new classes of synthetic inhibitors, leading researchers to explore mimics of the enzyme's transition state.

The Rise of Phosphorus: Mimicking the Transition State

The catalytic mechanism of metalloproteases like LAP involves the activation of a water molecule by a zinc ion (or ions) in the active site. This activated water molecule attacks the scissile peptide bond, proceeding through a high-energy tetrahedral intermediate before the bond is cleaved.[1] A highly effective strategy for designing potent enzyme inhibitors is to create stable molecules that mimic this transient, high-energy state.

Phosphonic and phosphinic acids are ideal candidates for this role. The phosphorus atom is tetrahedral, closely resembling the geometry of the tetrahedral gem-diolate intermediate formed during peptide hydrolysis.[6][7][8] Furthermore, the phosphonate group (PO₃H₂) is negatively charged at physiological pH, enabling it to chelate the catalytic zinc ions in the active site, much like the oxyanion of the transition state.[8] Unlike peptide bonds, the phosphorus-carbon bond in these analogues is exceptionally stable against hydrolysis, making them effective and irreversible or slow-binding inhibitors.[9]

Structure-Activity Relationship (SAR) and Inhibitor Evolution

The development of phosphonic LAP inhibitors has been a story of iterative, structure-based design.

First-Generation: Simple Phosphonic Amino Acids

Initial studies focused on simple phosphonic acid analogues of single amino acids. Researchers synthesized a variety of (α-aminoalkyl)phosphonic and -phosphinic acids and evaluated them against porcine kidney LAP.[10] This work yielded a critical insight: the phosphonic acid analogues of L-leucine (Leuᵖ) and L-phenylalanine (Pheᵖ) were the most potent inhibitors in this series, with Kᵢ values of 0.23 µM and 0.42 µM, respectively.[10] This confirmed that mimicking the preferred substrate's side chain was crucial for potent inhibition. Interestingly, the corresponding phosphinic acid analogues were about 100-fold less potent, highlighting the importance of the phosphonate group in this initial context.[10]

Second-Generation: Structure-Based Design of Dipeptide Analogues

A major breakthrough came from solving the X-ray crystal structure of bovine lens LAP complexed with Leuᵖ.[6][7] This structural information provided a detailed map of the enzyme's active site, including the S1 pocket that accommodates the substrate's N-terminal residue and, crucially, the previously unexplored S1' pocket, where the second residue of a substrate would bind.

This enabled a rational, structure-based approach to design more potent inhibitors. The strategy was to extend the inhibitor from the phosphonate group to occupy the S1' pocket, leading to the synthesis of two new classes of compounds: phosphonamidates and phosphinates .[6][11]

-

Phosphinate Dipeptide Analogues: These compounds, with a P-CH₂ linkage, proved to be exceptionally potent. By adding moieties that could interact favorably with the S1' pocket, researchers achieved dramatic increases in affinity.[7]

-

Phosphonamidate Dipeptide Analogues: While promising in design, these analogues with a P-N bond were found to be unstable at physiological pH, limiting their therapeutic potential.[6][11]

The phosphinate dipeptides emerged as the most successful class. Further optimization of the residues at the P1 (mimicking the first amino acid) and P1' (mimicking the second) positions led to inhibitors with nanomolar potency.[6][11]

Quantitative Data Summary

The table below summarizes the progression of inhibitor potency, demonstrating the success of the structure-based design approach.

| Inhibitor Class | Example Compound | Target Enzyme | Kᵢ Value | Reference |

| Natural Product | Bestatin | Leucine Aminopeptidase | ~20 nM | [5] |

| Phosphonic Amino Acid | (R)-Leucine Phosphonic Acid (Leuᵖ) | Porcine Kidney LAP | 0.23 µM | [10] |

| Phosphonic Amino Acid | (R)-Phenylalanine Phosphonic Acid (Pheᵖ) | Porcine Kidney LAP | 0.42 µM | [10] |

| Phosphinate Dipeptide | hPheᵖ[CH₂]Phe | Bovine Lens LAP | 66 nM | [6][11] |

| Phosphinate Dipeptide | hPheᵖ[CH₂]Tyr | Bovine Lens LAP | 67 nM | [6][11] |

| Phosphinate Dipeptide | hPheᵖ[CH₂]Tyr | Aminopeptidase N (APN) | 36 nM | [6][11] |

Note: Kᵢ values can vary based on enzyme source and assay conditions. This table is for comparative purposes.

This evolution clearly shows how understanding the enzyme's structure allowed for the development of inhibitors over 100 times more potent than the initial phosphonic acid leads.

Experimental Protocol: Evaluating Inhibitor Potency

To ensure scientific integrity, inhibitor evaluation must follow a robust, reproducible protocol. The following is a standard methodology for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against Leucine Aminopeptidase.

Principle

This assay measures the enzymatic activity of LAP using a chromogenic substrate, L-leucine-p-nitroanilide. LAP cleaves the substrate, releasing p-nitroaniline, a yellow product that can be quantified by measuring its absorbance at 405 nm. The rate of product formation is inversely proportional to the inhibitory activity of the test compound.

Materials

-

Leucine Aminopeptidase (e.g., from porcine kidney)

-

Substrate: L-leucine-p-nitroanilide

-

Test Inhibitor Compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂

-

96-well microplate

-

Microplate spectrophotometer

Step-by-Step Methodology

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer. A typical starting concentration might be 1 mM, diluted down to the low nM range. Include a "no inhibitor" control (buffer with solvent only) and a "no enzyme" control.

-

Assay Setup: In a 96-well plate, add 50 µL of the appropriate inhibitor dilution (or control) to each well.

-

Enzyme Addition: Add 25 µL of a pre-determined concentration of LAP enzyme solution to each well (except the "no enzyme" control). Mix gently and pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add 25 µL of the L-leucine-p-nitroanilide substrate solution to each well to start the reaction. The final volume in each well is 100 µL.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every minute for 30 minutes.

-

Data Analysis:

-

Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

-

Subtract the rate of the "no enzyme" control from all other wells to correct for background substrate hydrolysis.

-

Normalize the data by expressing the reaction rates as a percentage of the "no inhibitor" control (100% activity).

-

Plot the percent activity against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve to determine the IC₅₀ value.

-

Future Directions and Conclusion

The development of phosphonic leucine aminopeptidase inhibitors is a testament to the power of combining natural product discovery with modern structure-based drug design. The journey from Bestatin to nanomolar phosphinate dipeptides highlights a successful path toward creating highly potent enzyme inhibitors.

Future research will likely focus on several key areas:

-

Improving Selectivity: While potency has been achieved, enhancing selectivity for specific aminopeptidases over others remains a critical goal to minimize off-target effects. This will involve further exploration of the S1' and other subsites of the enzymes.

-

Pharmacokinetic Properties: Optimizing drug-like properties, such as cell permeability, metabolic stability, and oral bioavailability, is essential for translating these potent inhibitors into viable clinical candidates.

-

Novel Applications: As our understanding of the roles of different aminopeptidases grows, these inhibitors will be invaluable tools for probing their functions in new disease contexts, potentially expanding their therapeutic applications beyond oncology and immunology.

References

-

Umezawa, H., Aoyagi, T., Suda, H., Hamada, M., & Takeuchi, T. (1976). Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes. The Journal of Antibiotics, 29(1), 97-99. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Aminopeptin?. Patsnap. [Link]

-

Chen, L., Teng, Y., & Xu, W. (2011). Progress in the development of bestatin analogues as aminopeptidases inhibitors. Current medicinal chemistry, 18(7), 964–976. [Link]

-

Metrione, R. M., & MacGeorge, N. L. (1975). The mechanism of action of dipeptidyl aminopeptidase. Inhibition by amino acid derivatives and amines; activation by aromatic compounds. Biochemistry, 14(24), 5249–5252. [Link]

-

Metrione, R. M., & MacGeorge, N. L. (1975). Mechanism of action of dipeptidyl aminopeptidase. Inhibition by amino acid derivatives and amines. Activation by aromatic compounds. Biochemistry, 14(24), 5249-5252. [Link]

-

Giannousis, P. P., & Bartlett, P. A. (1987). Phosphorus amino acid analogues as inhibitors of leucine aminopeptidase. Journal of medicinal chemistry, 30(9), 1603–1609. [Link]

-

Wikipedia. (2023). Aminopeptidase. Wikipedia. [Link]

-

Chen, L., Teng, Y., & Xu, W. (2011). Progress in the Development of Bestatin Analogues as Aminopeptidases Inhibitors. Current Medicinal Chemistry, 18(7), 964-976. [Link]

-

Grembecka, J., Mucha, A., Cierpicki, T., & Kafarski, P. (2003). The most potent organophosphorus inhibitors of leucine aminopeptidase. Structure-based design, chemistry, and activity. Journal of medicinal chemistry, 46(13), 2641–2655. [Link]

-

Drinkwater, N., Kok, W. M., & McGowan, S. (2020). IRAP Inhibitors: M1-Aminopeptidase Family Inspiration. Frontiers in Chemistry, 8, 582199. [Link]

-

Lambeir, A. M., et al. (1999). Structure-activity relationship of diaryl phosphonate esters as potent irreversible dipeptidyl peptidase IV inhibitors. Journal of medicinal chemistry, 42(5), 756–764. [Link]

- Umezawa, H., et al. (1977). Biologically active substance, bestatin, and production thereof. U.S.

-

Scornik, O. A. (2001). Bestatin as an Experimental Tool in Mammals. Current Pharmaceutical Design, 7(1), 1-17. [Link]

-

Jiráček, J., et al. (2008). Synthesis of norleucine-derived phosphonopeptides. Amino Acids, 35(3), 635-642. [Link]

-

Allen, J. G., et al. (1979). Synthesis and structure-activity relationships of antibacterial phosphonopeptides incorporating (1-aminoethyl)phosphonic acid and (aminomethyl)phosphonic acid. Journal of the Chemical Society, Perkin Transactions 1, 1, 11-20. [Link]

-

Urbanovský, P., Kotek, J., Císařová, I., & Hermann, P. (2020). Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction. RSC Advances, 10(36), 21398-21415. [Link]

-

Drag, M., et al. (2005). Synthesis of phosphinic and phosphonic analogs of aromatic amino acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(5-6), 1279-1282. [Link]

-

Grembecka, J., Mucha, A., Cierpicki, T., & Kafarski, P. (2003). The Most Potent Organophosphorus Inhibitors of Leucine Aminopeptidase. Structure-Based Design, Chemistry, and Activity. Journal of Medicinal Chemistry, 46(13), 2641-2655. [Link]

-

Berlicki, Ł., et al. (2005). Preparation of Phosphonic Acid Analogues of Proline and Proline Analogues and Their Biological Evaluation as δ1-Pyrroline-5-carboxylate Reductase Inhibitors. Journal of Medicinal Chemistry, 48(17), 5665-5672. [Link]

-

Pratt, R. F. (1993). Structure-activity relationships in the inhibition of serine beta-lactamases by phosphonic acid derivatives. Biochemical Journal, 296(Pt 2), 389–393. [Link]

-

Berkowitz, D. B., et al. (2005). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. In Topics in Current Chemistry (Vol. 249, pp. 191-235). Springer, Berlin, Heidelberg. [Link]

-

Wanat, W., et al. (2019). Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. Pharmaceuticals, 12(3), 139. [Link]

-

Giannousis, P. P., & Bartlett, P. A. (1987). Phosphorus amino acid analogs as inhibitors of leucine aminopeptidase. Journal of Medicinal Chemistry, 30(9), 1603-1609. [Link]

-

Rani, B., et al. (2022). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Frontiers in Chemistry, 10, 893335. [Link]

-

Grembecka, J., Mucha, A., Cierpicki, T., & Kafarski, P. (2003). The most potent organophosphorus inhibitors of leucine aminopeptidase. Structure-based design, chemistry, and activity. Journal of medicinal chemistry, 46(13), 2641–2655. [Link]

-

Ordowska, A., et al. (2021). Phosphinotripeptidic Inhibitors of Leucylaminopeptidases. Molecules, 26(11), 3326. [Link]

Sources

- 1. What is the mechanism of Aminopeptin? [synapse.patsnap.com]

- 2. Aminopeptidase - Wikipedia [en.wikipedia.org]

- 3. benthamscience.com [benthamscience.com]

- 4. [A new antitumor drug with immunomodulating activity, ubenimex (bestatin)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US4029547A - Biologically active substance, bestatin, and production thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Phosphinotripeptidic Inhibitors of Leucylaminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Phosphorus amino acid analogues as inhibitors of leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The most potent organophosphorus inhibitors of leucine aminopeptidase. Structure-based design, chemistry, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

1-aminohexylphosphonic acid PubChem and ChemSpider entries

This guide provides a comprehensive technical overview of aminohexylphosphonic acids, focusing on their chemical identity, properties, synthesis, and biological significance. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key information from established chemical databases and peer-reviewed literature to offer a practical and in-depth resource.

Navigating the Nomenclature: 1-Aminohexylphosphonic Acid and Its Isomers

A critical first step in understanding aminohexylphosphonic acids is to clarify the nomenclature, as database entries can be ambiguous. The position of the amino group on the hexyl chain defines the specific isomer and its corresponding properties. Two prominent isomers are (1-aminohexyl)phosphonic acid and (6-aminohexyl)phosphonic acid .

It is crucial to reference the specific Chemical Abstracts Service (CAS) number to ensure the correct compound is being studied. For instance, different suppliers list distinct CAS numbers for what might broadly be termed "aminohexylphosphonic acid," highlighting the importance of precise identification.

| Isomer | Molecular Formula | Molecular Weight | Key Identifiers |

| (1-Aminohexyl)phosphonic acid | C6H16NO3P | 181.17 g/mol | CAS: 63207-60-3[1] |

| (6-Aminohexyl)phosphonic acid | C6H16NO3P | 181.17 g/mol | CAS: 94219-61-1; PubChem CID: 10464928[2][3] |

Physicochemical Properties

The physicochemical properties of aminohexylphosphonic acids are fundamental to their behavior in biological and chemical systems. While extensive experimental data for each isomer is not centrally consolidated, predictive models and data from related compounds provide valuable insights.

| Property | (1-Aminohexyl)phosphonic acid | (6-Aminohexyl)phosphonic acid (Predicted) |

| Melting Point | 270-276 °C[1] | - |

| Boiling Point | - | 359.4±44.0 °C[2] |

| Density | - | 1.204±0.06 g/cm³[2] |

| pKa | - | 2.60±0.10[2] |

| Physical Form | White powder[1] | - |

Synthesis of α-Aminophosphonic Acids

The synthesis of α-aminophosphonic acids, such as (1-aminohexyl)phosphonic acid, is a well-established area of organic chemistry. These methods are crucial for accessing these compounds for further study and application.

Generalized Synthetic Workflow

A common and versatile method for synthesizing α-aminophosphonic acids is the Kabachnik-Fields reaction . This one-pot, three-component condensation involves an amine, a carbonyl compound (aldehyde or ketone), and a phosphorus source, typically a dialkyl phosphite.

Caption: Generalized workflow for the synthesis of α-aminophosphonic acids via the Kabachnik-Fields reaction.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a general procedure for the synthesis of α-aminophosphonic acids, which can be adapted for specific substrates like those required for aminohexylphosphonic acids.

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of the chosen aldehyde (e.g., hexanal for this compound), an amine (e.g., benzylamine), and a dialkyl phosphite (e.g., diethyl phosphite).

-

Condensation : The reaction mixture is typically heated, often under solvent-free conditions or in a suitable solvent like toluene, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Formation of the α-Aminophosphonate Ester : The three components condense to form the corresponding α-aminophosphonate ester.

-

Hydrolysis : The resulting ester is then hydrolyzed to the final α-aminophosphonic acid. This is commonly achieved by refluxing with a strong acid, such as hydrochloric acid.

-

Isolation and Purification : After hydrolysis, the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Spectral Data and Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR spectra are used to identify the protons on the alkyl chain and the amino group.

-

¹³C NMR provides information on the carbon skeleton.

-

³¹P NMR is particularly diagnostic for organophosphorus compounds, with the phosphonic acid group exhibiting a characteristic chemical shift.

-

-

Infrared (IR) Spectroscopy : IR spectra can confirm the presence of key functional groups, including the N-H stretches of the amino group, C-H stretches of the alkyl chain, and the P=O and P-O-H vibrations of the phosphonic acid moiety.

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.

Biological Significance and Applications

Aminophosphonic acids are recognized as structural analogs of natural amino acids, a feature that underpins their diverse biological activities.[4] This structural mimicry allows them to interact with biological systems, often as inhibitors of enzymes that process amino acids.

Potential Therapeutic Applications

The unique properties of aminophosphonic acids have led to their investigation in various therapeutic areas.[5] Their resistance to enzymatic hydrolysis compared to phosphate esters makes them attractive candidates for drug development.[5]

-

Enzyme Inhibition : As analogs of the transition state of peptide bond hydrolysis, they can act as potent inhibitors of various proteases.[6]

-

Anticancer Activity : Certain aminophosphonic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as novel chemotherapeutic agents.[7][8]

-

Antimicrobial and Antiviral Properties : The biological activity of these compounds extends to antimicrobial and antiviral applications.[5]

-

Other Therapeutic Areas : Research has also explored their potential in treating diabetes, asthma, inflammation, and heart failure.[4][8]

Mechanism of Action

The biological activity of aminophosphonic acids often stems from their ability to mimic the tetrahedral transition state of substrate binding to an enzyme. The phosphonic acid group, being geometrically and electronically similar to the carboxylate group of amino acids, can bind to the active site of enzymes, leading to inhibition.

Caption: Logical relationship illustrating the mechanism of enzyme inhibition by α-aminophosphonic acids.

Safety and Handling

Aminophosphonic acids and their derivatives are generally considered to be irritants. Standard laboratory safety precautions should be observed when handling these compounds.

-

Hazard Statements : May cause skin irritation, serious eye irritation, and respiratory irritation.[9]

-

Precautionary Measures : Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

Conclusion

Aminohexylphosphonic acids, as part of the broader class of aminophosphonic acids, represent a versatile and biologically significant class of compounds. Their synthesis is accessible through established methods, and their structural analogy to amino acids confers a wide range of potential therapeutic applications. Further research into specific isomers, such as this compound and 6-aminohexylphosphonic acid, will undoubtedly uncover more of their unique properties and potential uses in medicine and biotechnology. Precise identification through CAS numbers and thorough characterization are paramount for advancing our understanding and application of these promising molecules.

References

-

PubChem. 1-Aminoethylphosphonic acid, (R)- | C2H8NO3P | CID 185992. Available from: [Link]

-

PubChem. 1-(Aminoethyl)phosphonic acid | C2H8NO3P | CID 97709. Available from: [Link]

-

PubChem. (S)-(1-aminoethyl)phosphonic acid | C2H8NO3P | CID 181769. Available from: [Link]

-

PubChem. Aminoethylphosphinic acid | C2H8NO2P | CID 3018298. Available from: [Link]

-

PubChem. (1-Aminoethylidene)bisphosphonic acid | C2H9NO6P2 | CID 84770. Available from: [Link]

-

CP Lab Safety. This compound, 1 mg. Available from: [Link]

-

Gancarz, R., et al. (2022). Deamination of 1-Aminoalkylphosphonic Acids: Reaction Intermediates and Selectivity. Molecules, 27(24), 8887. Available from: [Link]

-

Iwanejko, J., et al. (2020). Octahydroquinoxalin-2(1H)-One-Based Aminophosphonic Acids and Their Derivatives—Biological Activity Towards Cancer Cells. Materials, 13(10), 2393. Available from: [Link]

-

Naydenova, E. D., Todorov, P. T., & Troev, K. D. (2009). Recent synthesis of aminophosphonic acids as potential biological importance. Amino Acids, 38(1), 23-30. Available from: [Link]

-

Ordonez, M., et al. (2016). Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. Molecules, 21(9), 1162. Available from: [Link]

-

Orsini, F., & Sello, G. (2010). Aminophosphonic acids and derivatives. Synthesis and biological applications. Current Medicinal Chemistry, 17(3), 261-289. Available from: [Link]

-

ResearchGate. The structure of (1-amino-1-cyclohexyl) phosphonic acid. Available from: [Link]

-

Keglevich, G., et al. (2019). Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. Molecules, 24(21), 3946. Available from: [Link]

-

ChemWhat. (1-AMINOHEXYL) PHOSPHONIC ACID CAS#: 63207-60-3. Available from: [Link]

-

PubChem. 6-aminohexylphosphonic Acid | C6H16NO3P | CID 10464928. Available from: [Link]

Sources

- 1. (1-AMINOHEXYL) PHOSPHONIC ACID CAS#: 63207-60-3 • ChemWhat | پایگاه داده مواد شیمیایی و بیولوژیکی [chemwhat.ir]

- 2. (6-aMinohexyl)-Phosphonic acid CAS#: 94219-61-1 [m.chemicalbook.com]

- 3. 6-aminohexylphosphonic Acid | C6H16NO3P | CID 10464928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Deamination of 1-Aminoalkylphosphonic Acids: Reaction Intermediates and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminophosphonic acids and derivatives. Synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Octahydroquinoxalin-2(1H)-One-Based Aminophosphonic Acids and Their Derivatives—Biological Activity towards Cancer Cells [mdpi.com]

- 8. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(Aminoethyl)phosphonic acid | C2H8NO3P | CID 97709 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of 1-Aminohexylphosphonic Acid via the Kabachnik-Fields Reaction

This document provides a comprehensive guide for the synthesis of 1-aminohexylphosphonic acid, a valuable α-aminophosphonic acid, utilizing the robust and versatile Kabachnik-Fields reaction. This protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development, offering a detailed workflow from starting materials to the final purified product.

Introduction: The Significance of α-Aminophosphonic Acids

α-Aminophosphonic acids are a critical class of compounds in medicinal and biological chemistry. They are recognized as structural analogues and bioisosteres of α-amino acids, where a tetrahedral phosphonic acid group replaces the planar carboxylic acid moiety.[1][2] This structural modification imparts unique biochemical properties, leading to applications as enzyme inhibitors, antibiotics, antitumor agents, and peptide mimetics.[3][4] The Kabachnik-Fields reaction, a one-pot, three-component condensation, stands as one of the most efficient and widely used methods for synthesizing the α-aminophosphonate scaffold.[1][2][5][6] This application note details a reliable protocol for the synthesis of this compound using this powerful transformation.

The Kabachnik-Fields Reaction: Mechanistic Insights

The Kabachnik-Fields reaction is a multicomponent condensation involving a carbonyl compound, an amine, and a hydrophosphoryl compound, typically a dialkyl phosphite.[2][5] Understanding the mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

The reaction can proceed through two primary pathways, with the dominant route often depending on the specific substrates and catalysts employed.[1][5]

-

Pathway A (Imine Pathway): This is the most commonly accepted mechanism.[7][8] The amine and carbonyl compound (hexanal) first condense to form an imine intermediate (a Schiff base). This step is reversible, and the removal of water can drive the equilibrium forward.[8] Subsequently, the dialkyl phosphite adds across the C=N double bond of the imine in a nucleophilic addition (a process related to the Pudovik reaction) to yield the α-aminophosphonate.[2][8]

-

Pathway B (α-Hydroxyphosphonate Pathway): In this alternative route, the dialkyl phosphite first adds to the carbonyl group of the aldehyde to form an α-hydroxyphosphonate intermediate (the Abramov reaction).[3][8] This intermediate then undergoes nucleophilic substitution by the amine, displacing the hydroxyl group to form the final product.[1]

Both Lewis and Brønsted acids are frequently used as catalysts to accelerate the reaction.[7][8] They function by activating the carbonyl group towards nucleophilic attack, thereby promoting both imine formation and the subsequent addition of the phosphite.[7][8] While many effective catalysts exist, including metal triflates and indium(III) chloride, catalyst-free conditions have also been successfully developed, often by simply heating the neat reactants.[1][5][7]

Experimental Workflow Overview

The synthesis of this compound is a two-stage process. First, the Kabachnik-Fields reaction is performed to create the stable diethyl ester intermediate. Second, this ester is hydrolyzed under acidic conditions to yield the final phosphonic acid.

Caption: Workflow for the two-stage synthesis of this compound.

Detailed Synthesis Protocol

Safety Precaution: This protocol involves handling hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Hexanal is flammable and an irritant. Diethyl phosphite is combustible. Concentrated hydrochloric acid is highly corrosive.

Part A: Synthesis of Diethyl (1-Aminohexyl)phosphonate

Materials and Reagents:

-

Hexanal (Reagent Grade, ≥98%)

-

Ammonium Acetate (ACS Reagent, ≥97%)

-

Diethyl Phosphite (≥98%)

-

Ethyl Acetate (EtOAc, HPLC Grade)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography, 230-400 mesh)

Equipment:

-

Round-bottom flask (50 mL) with reflux condenser

-

Magnetic stirrer and hot plate with oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for column chromatography

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add hexanal (1.00 g, 10.0 mmol, 1.0 equiv), ammonium acetate (0.85 g, 11.0 mmol, 1.1 equiv), and diethyl phosphite (1.38 g, 10.0 mmol, 1.0 equiv).

-

Rationale: Ammonium acetate serves as the ammonia source. A slight excess ensures the complete reaction of the limiting aldehyde. This protocol utilizes a solvent-free approach, which is environmentally friendly and can lead to higher reaction concentrations and rates.[9]

-

-

Fit the flask with a reflux condenser and heat the mixture in an oil bath at 95-100 °C with vigorous stirring for 4-6 hours.

-

Rationale: Thermal conditions are often sufficient to drive the catalyst-free Kabachnik-Fields reaction.[9] The reaction progress should be monitored (e.g., by Thin Layer Chromatography (TLC)) until the starting aldehyde spot has been consumed.

-

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).

-

Rationale: The bicarbonate wash removes any unreacted ammonium acetate and acidic impurities. The brine wash helps to remove residual water from the organic layer.

-

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude oil by silica gel column chromatography.[10][11] Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) to isolate the pure diethyl (1-aminohexyl)phosphonate.

-

Rationale: Column chromatography is a standard and effective method for purifying the phosphonate ester intermediate from non-polar byproducts and any remaining starting materials.[10]

-

Part B: Hydrolysis to this compound

Materials and Reagents:

-

Diethyl (1-aminohexyl)phosphonate (from Part A)

-

6M Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

-

Deionized Water

Procedure:

-

Place the purified diethyl (1-aminohexyl)phosphonate (1.0 equiv) in a round-bottom flask.

-

Add 6M HCl (approximately 10 mL per gram of ester) and heat the mixture to reflux (approx. 110 °C) for 8-12 hours.

-

Rationale: Concentrated acid hydrolysis is a standard method for cleaving the ethyl esters of phosphonates to yield the corresponding phosphonic acid. The prolonged reflux ensures complete dealkylation.

-

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the water and excess HCl.

-

Add a small amount of deionized water to the residue and evaporate again. Repeat this process twice to ensure complete removal of residual HCl.

-

The resulting crude solid or viscous oil can be purified by recrystallization. Dissolve the crude product in a minimum amount of boiling water and add ethanol until turbidity is observed.

-

Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) to facilitate complete crystallization.

-

Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Summary and Characterization

The following table summarizes the quantitative aspects of the protocol.

| Parameter | Value | Notes |

| Part A: Reactants | ||

| Hexanal | 1.00 g (10.0 mmol) | Limiting Reagent |

| Ammonium Acetate | 0.85 g (11.0 mmol) | Amine Source |

| Diethyl Phosphite | 1.38 g (10.0 mmol) | Phosphorus Source |

| Part A: Product | ||

| Product Name | Diethyl (1-aminohexyl)phosphonate | |

| Molecular Formula | C₁₀H₂₄NO₃P | |

| Molecular Weight | 237.28 g/mol | |

| Expected Yield | 70-85% | Based on typical yields for similar reactions. |

| Part B: Product | ||

| Product Name | This compound[12] | |

| Molecular Formula | C₆H₁₆NO₃P[12] | |

| Molecular Weight | 181.17 g/mol [12] | |

| Expected Yield | 80-95% (from ester) | Hydrolysis is typically high-yielding. |

Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques:

-

¹H NMR, ¹³C NMR, ³¹P NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups (P=O, O-H, N-H).

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low yield in Part A | Incomplete reaction. | Increase reaction time or temperature. Consider adding a Lewis acid catalyst (e.g., 5 mol% Mg(ClO₄)₂) to accelerate the reaction.[1][13] |

| Decomposition of reactants/products. | Lower the reaction temperature and monitor closely. | |

| Product is an oil and does not crystallize in Part B | Impurities are present. | Re-purify the intermediate ester by column chromatography. For the final acid, attempt purification via ion-exchange chromatography. |

| Convert the aminophosphonic acid to a salt (e.g., with HCl) which may induce crystallization.[10] | ||

| Multiple spots on TLC after Part A purification | Incomplete separation. | Optimize the eluent system for column chromatography. A shallower gradient or a different solvent system (e.g., Dichloromethane/Methanol) may be required. |

References

- Colak, M. C., & Colak, F. (2025, December 4). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI.

- Colak, M. C., & Colak, F. (2026, January 4). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI.

- Benchchem. Technical Support Center: Synthesis of Aminophosphonic Acids. Benchchem.

- Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE.

- Organic Chemistry Portal. Kabachnik-Fields Reaction. Organic-chemistry.org.

- Zefirov, N. S., & Matveeva, E. D. (2008). Catalytic Kabachnik-Fields reaction: new horizons for old reaction. Arkivoc.

- Keglevich, G., & Bálint, E. (2018). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. PMC.

- Wikipedia. Kabachnik–Fields reaction. Wikipedia.

- PubChem. (S)-(1-aminoethyl)phosphonic acid. PubChem.

- ResearchGate. Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction.

- Sigma-Aldrich. (S)-(+)-1-Aminoethylphosphonic acid 99%. Sigma-Aldrich.

- PubChem. 1-Aminoethylphosphonic acid, (R)-. PubChem.

- PubChem. 1-(Aminoethyl)phosphonic acid. PubChem.

- Ordóñez, M., et al. (2016). Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles. MDPI.

- Drabik, P., et al. (2020). Selective and clean synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction. RSC Advances.

- CP Lab Safety. This compound, 1 mg. CP Lab Safety.

- Liu, H., et al. (2014). One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions. PMC.

- Palacios, F., et al. (2019). Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. PMC.

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kabachnik-Fields Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. mdpi.com [mdpi.com]

- 9. One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1,2,3,4-Tetrahydroquinoline or 1,2,3,4-Tetrahydroisoquinoline Heterocycles [mdpi.com]

- 12. calpaclab.com [calpaclab.com]

- 13. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Kinetic analysis of 1-aminohexylphosphonic acid inhibition constants (Ki)

Application Note: Kinetic Characterization of 1-Aminohexylphosphonic Acid as a Leucine Aminopeptidase Inhibitor

Determination of Phosphonate Transition-State Analogues[1]Executive Summary

This application note details the kinetic evaluation of This compound (Ahp) , a structural analogue of norleucine, as an inhibitor of Leucine Aminopeptidase (LAP) .[1] Unlike standard carboxylic acid inhibitors (e.g., bestatin),

This protocol addresses the specific challenges of phosphonate kinetics, including slow-binding behavior and metal-ion dependency , providing a robust workflow for determining the inhibition constant (

Mechanistic Background

Leucine Aminopeptidase (LAP) (EC 3.4.11.[1]1) is a cytosolic metallopeptidase that hydrolyzes N-terminal residues (preferentially Leucine) from peptides.[1] Its active site contains two zinc ions (

Mechanism of Inhibition: this compound acts as a competitive inhibitor.[1] The phosphonate group acts as a bidentate ligand, displacing the catalytic water molecule and coordinating with the binuclear zinc center.[1] This mimics the gem-diolate transition state of peptide hydrolysis, resulting in high-affinity binding (often in the low micromolar range).[1]

Diagram 1: Mechanism of Action (Transition State Mimicry)

Caption: this compound mimics the tetrahedral transition state, chelating active site Zinc ions to form a stable, inactive complex.[1]

Materials & Reagents

| Reagent | Specification | Purpose |

| Enzyme | Porcine Kidney LAP (Microsomal) | Target Enzyme (Sigma L6007 or equiv.)[1] |

| Substrate | L-Leucine- | Chromogenic substrate ( |

| Inhibitor | This compound | Test compound (Synthesized or Commercial) |

| Buffer Base | 50 mM Tris-HCl or Tricine, pH 8.0 | Maintains optimal pH for LAP activity |

| Activator | 1 mM | Critical: LAP requires metal activation |

| Stop Solution | 10% Acetic Acid or Citric Acid | Terminates reaction for endpoint assays |

Experimental Protocol

Phase 1: Enzyme Activation (Critical Step)

LAP is often stored in an inactive form.[1] Failure to activate will result in negligible signal.[1]

-

Dilute LAP stock to ~0.5 units/mL in Activation Buffer (50 mM Tris-HCl pH 8.0, 1 mM

). -

Incubate at 37°C for 2 hours .

-

Store on ice immediately after activation. Note: Activated enzyme is stable for ~4-6 hours.[1]

Phase 2: Preliminary Screening

Determine the approximate potency range before full

-

Substrate Prep: Prepare 2 mM L-Leu-pNA stock in 10% DMSO/Buffer.

-

Inhibitor Prep: Prepare 10-fold serial dilutions of this compound (e.g., 1 mM to 1 nM).[1]

-

Assay:

-

Calculate: Plot % Activity vs. Log[Inhibitor] to estimate

.

Phase 3: Detailed Determination (Dixon Method)

To determine the mode of inhibition (Competitive) and the exact

Experimental Matrix:

-

[Inhibitor]: 0, 0.5

, 1 -

[Substrate]: 0.5

, 1

Workflow Diagram:

Caption: Kinetic workflow emphasizing the pre-incubation step required for phosphonate inhibitors.

Data Analysis & Calculation

A. Primary Plot (Michaelis-Menten)

Plot Initial Velocity (

-

Competitive Inhibition Signature:

remains constant; apparent -

Equation:

[1]

B. Secondary Plot (Dixon Plot)

Plot

-

Interpretation:

C. Troubleshooting Phosphonate Kinetics

-

Non-Linearity (Curvature): If the reaction rate slows down significantly over time (more than substrate depletion predicts), the inhibitor may be Slow-Binding .[1]

-

Solution: Extend pre-incubation time to 30-60 minutes.

-

-

pH Sensitivity: Phosphonic acids have two

values (~2.5 and ~7.5).[1] At pH 8.0, the group is fully ionized (

Expected Results & Validation

-

Typical

: For this compound against Porcine LAP, expect a -

Validation Criteria:

References

-

Kafarski, P., & Lejczak, B. (1991).[1] Aminophosphonic acids of potential medical importance. Current Medicinal Chemistry.

-

Sträter, N., & Lipscomb, W. N. (1995).[1] Transition state analogue L-leucinephosphonic acid bound to bovine lens leucine aminopeptidase: X-ray structure at 1.65 A resolution in a new crystal form. Biochemistry.

-

Oleksyszyn, J., & Powers, J. C. (1991).[1] Irreversible inhibition of serine proteases by peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters. Biochemistry.

-

Kowalczyk, W., et al. (2002).[1] Synthesis and evaluation of aminophosphonates as inhibitors of leucine aminopeptidase. Journal of Enzyme Inhibition and Medicinal Chemistry. [1]

-

Copeland, R. A. (2013).[1] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[1] [1]

Sources

High-Precision Potency Determination of 1-Aminohexylphosphonic Acid against Leucine Aminopeptidase

Application Note: AN-LAP-PHOS-01

Abstract

This application note details the protocol for evaluating the inhibitory potency of 1-aminohexylphosphonic acid (Ahp) against Leucine Aminopeptidase (LAP) using the chromogenic substrate L-leucine-p-nitroanilide (L-Leu-pNA) . Unlike standard competitive inhibition assays, aminophosphonates often exhibit slow-binding kinetics due to transition-state mimicry and zinc coordination.[1] This guide provides a modified pre-incubation protocol designed to capture accurate

Scientific Background & Mechanism[1][2][3][4]

The Target: Leucine Aminopeptidase (LAP)

Leucine Aminopeptidase (EC 3.4.11.[2]1) is a cytosolic exopeptidase that preferentially cleaves N-terminal leucine, isoleucine, and norleucine residues. It is a metalloenzyme requiring metal ions (typically

The Substrate: L-Leucine-p-nitroanilide

L-Leu-pNA is a synthetic substrate where L-leucine is amide-bonded to p-nitroaniline.[2]

-

Reaction: LAP hydrolyzes the amide bond.

-

Signal: Release of free p-nitroaniline (pNA) .

-

Detection: pNA absorbs strongly at 405 nm (Yellow), whereas the intact substrate is colorless.

The Inhibitor: this compound (Ahp)

Ahp is a phosphonic acid analogue of norleucine. It acts as a Transition State Analogue (TSA) .

-

Mechanism: The tetrahedral phosphonate group (

) mimics the tetrahedral transition state of the peptide bond hydrolysis but cannot be cleaved. -

Binding: The phosphonate oxygen atoms coordinate strongly with the active site Zinc ions, displacing the catalytic water molecule.

-

Kinetic Implication: This coordination often induces a conformational change in the enzyme, leading to slow-binding inhibition .

Figure 1: Mechanism of Action. Ahp acts as a competitive inhibitor by chelating the active site Zinc, preventing substrate hydrolysis.

Materials & Reagents

| Component | Specification | Preparation Notes |

| Assay Buffer | 50 mM Tris-HCl, pH 8.0 | Filter sterilize. Store at 4°C. |

| Activator | 1 mM | Essential for LAP activity. Add fresh to buffer. |

| Enzyme | Leucine Aminopeptidase (Porcine Kidney) | Dilute to 0.1–0.5 Units/mL in Assay Buffer immediately before use.[3] |

| Substrate | L-Leucine-p-nitroanilide (L-Leu-pNA) | Stock: 20 mM in Methanol or DMSO.Working: Dilute to 2 mM in Assay Buffer. |

| Inhibitor | This compound (Ahp) | Stock: 10 mM in water or buffer (pH adjusted to 8.0).Working: Serial dilutions (e.g., 0.1 |

| Stop Solution | 30% Acetic Acid | Optional for endpoint assays. |

Critical Note on Inhibitor Solubility: Aminophosphonic acids are zwitterionic. Ensure the stock solution pH is adjusted to ~8.0 to ensure solubility and proper ionization state before adding to the assay.